![molecular formula C16H16ClNO B2956413 [(Furan-2-yl)methyl][(naphthalen-1-yl)methyl]amine hydrochloride CAS No. 1050480-55-1](/img/structure/B2956413.png)
[(Furan-2-yl)methyl][(naphthalen-1-yl)methyl]amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer Activity and Medicinal Applications
- A detailed account of the design strategies and structure-activity relationships of different derivatives, including those related to furan and naphthalene scaffolds, highlights their significant role in drug discovery. These compounds exhibit anticancer activity against various human cancer cell lines through mechanisms such as apoptosis, cell cycle arrest, and inhibition of angiogenesis. Some compounds, including podophyllotoxin and platinum-based drugs, have shown anticancer activity at nanomolar ranges. This underscores the importance of various substitutions in drug synthesis for targeted based anticancer drugs (Akhtar et al., 2017).
- Naphthalimide compounds, important nitrogen-containing aromatic heterocycles, interact with various biological molecules, showing potential in medicinal applications beyond anticancer agents. Some naphthalimides are in clinical trials for cancer treatment, while others are explored for antibacterial, antifungal, antiviral, and anti-inflammatory applications. These findings highlight the expansive medicinal applications of naphthalene derivatives, including their use as diagnostic agents and pathologic probes (Gong et al., 2016).
Environmental Science and Biodegradation
- The review on naphthalene sources and exposures emphasizes the environmental prevalence and the need for effective removal strategies. Naphthalene, a component of the compound , has been classified as a possible human carcinogen, necessitating research into its sources, emissions, and exposure levels. This work outlines the significant sources of naphthalene emissions, including combustion and industrial applications, contributing to environmental pollution (Jia & Batterman, 2010).
- Microbial degradation of polycyclic aromatic hydrocarbons (PAHs), including naphthalene, represents a major mechanism for ecological recovery of contaminated sites. This review provides an outline of current knowledge on microbial PAH catabolism, highlighting the genetic regulation of naphthalene degradation pathways in various bacteria. Understanding these mechanisms is crucial for developing new methods to enhance bioremediation of contaminated environments (Peng et al., 2008).
Mécanisme D'action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces .
Biochemical Pathways
Without specific target identification, it is challenging to determine the exact biochemical pathways affected by [(Furan-2-yl)methyl][(naphthalen-1-yl)methyl]amine hydrochloride. Given the structural features of the compound, it may potentially interact with pathways involving furan and naphthalene derivatives .
Pharmacokinetics
The compound’s hydrochloride salt form suggests good water solubility, which could potentially enhance its bioavailability .
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-1-naphthalen-1-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO.ClH/c1-2-9-16-13(5-1)6-3-7-14(16)11-17-12-15-8-4-10-18-15;/h1-10,17H,11-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMWNKSPYWFLIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNCC3=CC=CO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

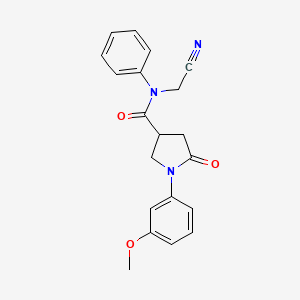
![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2956331.png)
![Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate](/img/structure/B2956334.png)

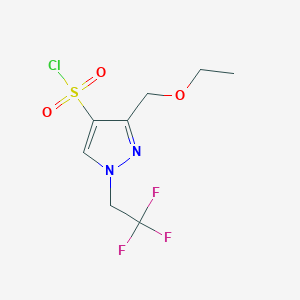
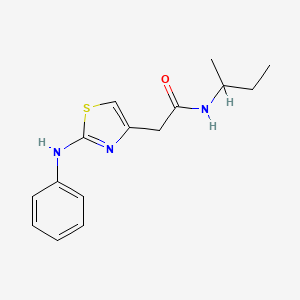
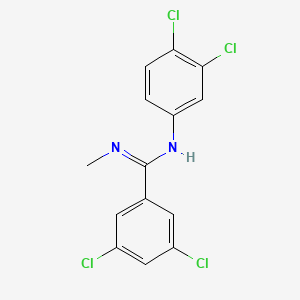
![2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate](/img/structure/B2956340.png)
![Methyl 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoate](/img/structure/B2956342.png)
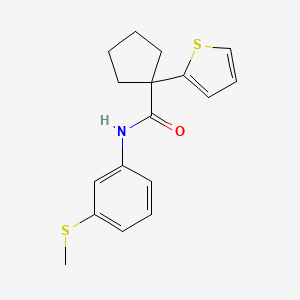

![2-cyano-N-[4-(morpholin-4-yl)phenyl]-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide](/img/structure/B2956351.png)

![Methyl (2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2956353.png)